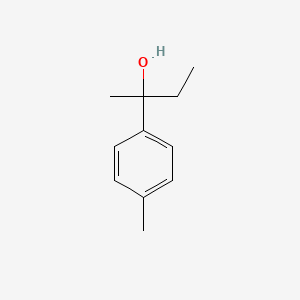

2-(4-Methylphenyl)butan-2-ol

描述

2-(4-Methylphenyl)butan-2-ol (CAS RN: 103-05-9) is a tertiary alcohol with a para-methyl-substituted phenyl group. Its molecular formula is C₁₁H₁₆O, and it has a molecular weight of 164.24 g/mol . The compound is commonly used as a laboratory reagent, with commercial availability in purities exceeding 98.0% (GC) . Structurally, the hydroxyl group is positioned on the second carbon of a butane chain, while the para-methylphenyl group contributes to its aromatic and steric properties.

属性

IUPAC Name |

2-(4-methylphenyl)butan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O/c1-4-11(3,12)10-7-5-9(2)6-8-10/h5-8,12H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSMIIEJACABGAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C1=CC=C(C=C1)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40277870 | |

| Record name | 2-(4-methylphenyl)butan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40277870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5398-04-9 | |

| Record name | NSC4562 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4562 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-methylphenyl)butan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40277870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reaction Mechanism and Stoichiometry

The synthesis involves two sequential steps:

-

Formation of Benzylmagnesium Halide : Magnesium turnings react with a benzyl halide (e.g., benzyl bromide or chloride) in an anhydrous ether solvent (e.g., tetrahydrofuran or diethyl ether) under inert conditions. The exothermic reaction typically requires 1.5–2.5 mol of magnesium per mole of benzyl halide to ensure complete conversion.

-

Nucleophilic Addition to Isobutylene Oxide : The benzylmagnesium halide undergoes nucleophilic attack on isobutylene oxide, yielding this compound after hydrolysis. The reaction is catalyzed by Cu(I) compounds (e.g., CuI), which facilitate epoxide ring opening at low temperatures (−10°C to 0°C).

The overall stoichiometry and reaction pathway can be summarized as:

Reagent Preparation and Solvent Systems

Benzylmagnesium Halide Synthesis :

-

Solvents : Ethers (tetrahydrofuran, 2-methyltetrahydrofuran) are preferred for their ability to stabilize Grignard reagents. Aromatic hydrocarbons (toluene) are less common due to slower reaction kinetics.

-

Halide Selection : Benzyl bromide offers faster reaction rates compared to benzyl chloride, though the latter is cost-effective for large-scale operations.

-

Magnesium Activation : Small amounts of iodine or pre-activated magnesium turnings are used to initiate the reaction, which is maintained at 40–60°C to sustain reactivity.

Isobutylene Oxide Handling :

-

The oxide is added dropwise to the Grignard reagent to control exothermicity and prevent side reactions. Continuous addition over 0.5–1.5 hours ensures optimal mixing and temperature control.

Optimization of Reaction Parameters

Industrial and laboratory protocols vary in stoichiometry, temperature, and catalytic systems to maximize yield and purity. The following table summarizes key optimization strategies:

Catalytic Systems

Copper(I) iodide (CuI) is the most effective catalyst, enabling near-quantitative yields (85–92%) under mild conditions. Alternatives like CuBr or CuCN are less efficient due to poorer solubility in etheric solvents. The catalyst is typically premixed with the Grignard reagent before oxide addition to ensure homogeneous distribution.

Temperature and Kinetic Control

Maintaining subzero temperatures (−10°C to 0°C) is critical to suppress side reactions such as:

-

Epoxide polymerization : Elevated temperatures promote oligomerization of isobutylene oxide, reducing the available substrate for nucleophilic attack.

-

Grignard decomposition : Prolonged exposure to temperatures >10°C leads to Mg(OH)Br formation, deactivating the reagent.

Workup and Purification Techniques

Post-reaction processing involves hydrolysis, extraction, and distillation to isolate the target alcohol.

Hydrolysis and Acid/Base Workup

The reaction mixture is quenched with:

-

Aqueous acid (e.g., HCl or NH₄Cl): Protonates the alkoxide intermediate, yielding the free alcohol. Acidic conditions (pH 2–3) prevent emulsion formation during extraction.

-

Aqueous base (e.g., NaHCO₃): Neutralizes excess Grignard reagent but may require additional acidification for product isolation.

Extraction and Solvent Recovery

The product is extracted into an organic solvent (e.g., diethyl ether or toluene) and dried over anhydrous MgSO₄ or Na₂SO₄. Rotary evaporation removes the solvent, leaving crude this compound with a purity of 75–85%.

Distillation and Crystallization

Final purification is achieved via:

Industrial-Scale Adaptations

Continuous Flow Reactors

Modern facilities employ continuous flow systems to enhance throughput and safety. Key advantages include:

-

Temperature control : Rapid heat dissipation minimizes hot spots during exothermic reactions.

-

Reduced solvent use : 20–30% lower ether consumption compared to batch processes.

Physicochemical Properties and Quality Control

The table below summarizes critical properties of this compound:

| Property | Value | Citation |

|---|---|---|

| Molecular formula | C₁₁H₁₆O | |

| Molecular weight | 164.244 g/mol | |

| Density | 0.966 g/cm³ | |

| Flash point | 104.8°C | |

| Boiling point | 220.1°C at 760 mmHg |

Quality control protocols include gas chromatography (GC) for purity assessment and infrared spectroscopy (IR) to verify hydroxyl and aromatic functional groups .

化学反应分析

Types of Reactions:

Oxidation: 2-(4-Methylphenyl)butan-2-ol can undergo oxidation to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form hydrocarbons.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as or can be used.

Reduction: Catalysts like (Pd/C) in the presence of hydrogen gas.

Substitution: Acidic or basic catalysts can facilitate substitution reactions.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alkanes.

Substitution: Formation of ethers, esters, or other substituted products.

科学研究应用

Pharmaceutical Applications

2-(4-Methylphenyl)butan-2-ol has been explored for its potential therapeutic properties. It serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting anti-inflammatory and analgesic effects. Research indicates that derivatives of this compound exhibit significant biological activity, making it a valuable precursor in drug development.

A study investigated the synthesis of this compound derivatives and their interactions with biological targets. The results showed promising anti-inflammatory activity in vitro, suggesting potential applications in pain management therapies .

Industrial Applications

The compound is utilized in the production of fragrances and flavorings due to its pleasant aromatic profile. Its application extends to cosmetic formulations, where it acts as a fragrance component in products such as perfumes and cleaning agents.

Table: Industrial Uses

| Application Area | Specific Uses |

|---|---|

| Fragrances | Perfumes, air fresheners |

| Cleaning Agents | Household cleaners, textile detergents |

| Cosmetic Products | Lotions, gels, creams |

Chemical Synthesis

In organic chemistry, this compound serves as a versatile intermediate for synthesizing more complex organic compounds. It can be transformed through various reactions such as oxidation to yield ketones or carboxylic acids.

Table: Reaction Pathways

| Reaction Type | Product Formed |

|---|---|

| Oxidation | 2-(4-Methylphenyl)butan-2-one (ketone) |

| Reduction | 2-(4-Methylphenyl)butane (alkane) |

| Substitution | 2-(4-Methylphenyl)butan-2-yl chloride |

作用机制

The mechanism of action of 2-(4-Methylphenyl)butan-2-ol depends on its application. In organic synthesis, it acts as a nucleophile in various reactions. In biological systems, its effects are mediated through interactions with specific molecular targets, though detailed pathways are still under investigation.

相似化合物的比较

Comparison with Structurally Similar Compounds

The following compounds share a butan-2-ol backbone with substituted phenyl groups but differ in substituent type, position, or additional functional groups. These variations influence their physical properties, reactivity, and applications.

Structural and Molecular Comparisons

| Compound Name | CAS RN | Molecular Formula | Molecular Weight (g/mol) | Key Substituent(s) |

|---|---|---|---|---|

| 2-(4-Methylphenyl)butan-2-ol | 103-05-9 | C₁₁H₁₆O | 164.24 | Para-methylphenyl |

| 2-(4-Chlorophenyl)butan-2-ol | 3947-53-3 | C₁₀H₁₃ClO | 184.67 | Para-chlorophenyl |

| 4-(4-Methoxyphenyl)butan-2-ol | 67952-38-9 | C₁₁H₁₆O₂ | 180.24 | Para-methoxyphenyl |

| 2-(4-Fluoro-2-methoxyphenyl)-3-methyl-butan-2-ol | 1443303-16-9 | C₁₂H₁₇FO₂ | 212.26 | Fluoro-methoxy-phenyl, methyl branch |

| 2-(4-Butylphenyl)butan-2-ol | 152300-86-2 | C₁₄H₂₂O | 206.32 | Para-butylphenyl |

Physical and Chemical Properties

- This compound: Limited physical data are available in the provided evidence, but its tertiary alcohol structure suggests lower water solubility compared to primary alcohols. The methyl group enhances lipophilicity .

- 4-(4-Methoxyphenyl)butan-2-ol : The methoxy group’s electron-donating resonance effect may reduce acidity of the hydroxyl group. It has a density of 1.017 g/cm³ and a boiling point of 292.6°C at 760 mmHg .

- 2-(4-Fluoro-2-methoxyphenyl)-3-methyl-butan-2-ol : The fluorine atom and methoxy group introduce steric and electronic effects, though specific data (e.g., melting point) are unavailable .

- 2-(4-Butylphenyl)butan-2-ol : The bulky butyl group likely increases hydrophobicity and decreases solubility in polar solvents .

Key Findings and Implications

Substituent Effects : Electron-donating groups (e.g., methyl, methoxy) enhance aromatic stability but reduce electrophilic substitution reactivity. Electron-withdrawing groups (e.g., chlorine) increase polarity and reactivity .

Steric Influence : Bulky substituents like butyl or branched chains (e.g., 3-methyl in ) reduce solubility and alter reaction pathways .

Applications : Methyl and methoxy derivatives are prevalent in pharmaceutical intermediates, while halogenated analogs are valuable in cross-coupling reactions .

生物活性

2-(4-Methylphenyl)butan-2-ol, also known as 2-methyl-4-phenyl-2-butanol or muguet carbinol, is a tertiary alcohol with the molecular formula CHO. This compound has garnered attention in various fields, including organic synthesis and fragrance production, due to its unique chemical properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, safety profile, and applications in medicine and industry.

- Molecular Weight : 164.24 g/mol

- CAS Number : 5398-04-9

- Structure : The compound features a hydroxyl group (-OH) attached to a carbon atom that is bonded to three other carbon atoms, making it a tertiary alcohol.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. Although detailed pathways are still under investigation, it is known to act as a nucleophile in organic reactions and may influence various biochemical processes in living organisms.

Potential Biological Activities

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains. Its efficacy as an antimicrobial agent may be linked to its ability to disrupt microbial cell membranes.

- Fragrance and Flavoring Agent : Due to its pleasant floral aroma, this compound is widely used in the fragrance industry. It is a key ingredient in perfumes and personal care products, enhancing sensory appeal .

- Toxicological Profile : A review of the toxicological data indicates that while this compound is generally regarded as safe when used in appropriate concentrations, it may cause skin irritation and sensitization in some individuals. The safety assessment aligns with its classification as an aryl alkyl alcohol .

Table 1: Summary of Biological Activities

Case Studies

- Fragrance Ingredient Review : A comprehensive review published in PubMed evaluated the safety and efficacy of various fragrance materials, including this compound. The study concluded that this compound is safe for use in cosmetic products when adhering to recommended usage levels .

- Antimicrobial Study : A study investigating the antimicrobial properties of various alcohols found that this compound exhibited significant activity against Gram-positive bacteria, highlighting its potential as a natural preservative in cosmetic formulations .

常见问题

Basic: What synthetic routes are commonly employed for the preparation of 2-(4-Methylphenyl)butan-2-ol, and how is its structural identity confirmed?

Methodological Answer:

this compound is typically synthesized via Grignard reactions, where 4-methylphenylmagnesium bromide reacts with a ketone such as 2-butanone. Post-reaction hydrolysis yields the tertiary alcohol. Structural confirmation relies on NMR spectroscopy :

- ¹H NMR : Peaks for the methyl groups (δ ~1.2–1.5 ppm) and aromatic protons (δ ~7.1–7.3 ppm).

- ¹³C NMR : Signals for the quaternary alcohol carbon (δ ~70–75 ppm) and aromatic carbons.

Mass spectrometry (MS) provides molecular ion confirmation (m/z 164.12) and fragmentation patterns .

Basic: What chromatographic or distillation methods are optimal for purifying this compound?

Methodological Answer:

Due to its tertiary alcohol structure and boiling point (~98–140°C, depending on isomers), fractional distillation under reduced pressure minimizes thermal degradation. For high-purity requirements (>98%), column chromatography using silica gel and a hexane/ethyl acetate eluent system (gradient 5–20% ethyl acetate) effectively separates impurities. Purity is validated via GC-MS or HPLC with UV detection at 254 nm .

Advanced: How do steric and electronic effects influence the reaction kinetics of this compound in nucleophilic substitution reactions?

Methodological Answer:

The tertiary alcohol’s steric hindrance (two methyl groups adjacent to the hydroxyl) significantly reduces nucleophilic substitution rates. Computational studies (e.g., DFT calculations) show that the energy barrier for SN2 mechanisms is prohibitively high, favoring elimination pathways (e.g., dehydration to 4-phenyl-2-butene) under acidic conditions. Kinetic experiments using Hammett plots with substituent variations on the phenyl ring reveal electronic effects (σ values) correlating with reaction rates .

Advanced: How can thermodynamic models (e.g., NRTL, Wilson) predict the solvation behavior of this compound in non-ideal solvent mixtures?

Methodological Answer:

The Non-Random Two-Liquid (NRTL) model accounts for local composition effects in mixtures, particularly for polar-protic solvents like ethanol or water. Parameters (α12) are derived from vapor-liquid equilibrium (VLE) data. For example, in ethanol/water mixtures, the model predicts activity coefficients deviating from ideality by 15–20%, influencing solubility and phase separation. Experimental validation via headspace gas chromatography quantifies deviations .

Advanced: What in vitro assays are recommended to study the metabolic fate of this compound in hepatic systems?

Methodological Answer:

Microsomal incubation assays using human liver microsomes (HLMs) and NADPH cofactors identify phase I metabolites. LC-HRMS detects hydroxylated derivatives (e.g., 4-(4-methylphenyl)-3-hydroxybutan-2-ol) and glucuronide conjugates. CYP450 inhibition assays (e.g., CYP3A4, CYP2D6) clarify enzyme interactions. Limited data exists, but structurally similar alcohols suggest potential for alcohol dehydrogenase (ADH)-mediated oxidation .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation (vapor pressure ~0.1 mmHg at 25°C).

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.

- Storage : In airtight containers, away from oxidizers, at ≤25°C. Toxicity data (oral LD50 in rats: ~2000 mg/kg) indicates moderate hazard .

Advanced: How do regulatory frameworks like IFRA impact the permissible use of this compound in fragrance research?

Methodological Answer:

While not directly listed in IFRA standards, analogs like 4-phenyl-3-buten-2-ol are restricted to <1% in leave-on products due to sensitization risks. Researchers must conduct QRA (Quantitative Risk Assessment) for dermal exposure, incorporating NOAEL (No Observed Adverse Effect Level) data and adjusting for molecular weight differences. In vitro assays (e.g., KeratinoSens™) assess skin sensitization potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。